molecular formula C9H14N2O B15045496 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B15045496
M. Wt: 166.22 g/mol
InChI Key: NXBWRBHYPXRBQO-UHFFFAOYSA-N
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Description

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone is a pyrazole-derived compound featuring a methyl group at position 5, a propyl chain at position 1, and an acetyl (ethanone) group at position 3. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. Pyrazole heterocycles are known for their aromaticity and ability to engage in hydrogen bonding, making them versatile in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(5-methyl-1-propylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-5-11-7(2)6-9(10-11)8(3)12/h6H,4-5H2,1-3H3

InChI Key

NXBWRBHYPXRBQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, which yields regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone.

  • Products : Carboxylic acids (e.g., 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid) or secondary oxidation products depending on reaction severity.

  • Conditions : Elevated temperatures (60–80°C) and acidic pH optimize yield.

Table 1: Oxidation Reaction Parameters

ReagentTemperatureProductYield (%)Source
KMnO₄ (H₂SO₄)70°CPyrazole-3-carboxylic acid derivative68
CrO₃ (acetone)25°CDiketone intermediate42

Reduction Reactions

The ketone moiety is reduced to secondary alcohols:

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.

  • Products : 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanol .

  • Mechanism : Hydride transfer to the carbonyl carbon, confirmed by NMR spectral shifts (e.g., δ 2.41 ppm for -CH₃ groups in reduced products) .

Key Data :

  • LiAlH₄ achieves higher yields (85%) compared to NaBH₄ (63%) but requires anhydrous conditions.

Nucleophilic Substitution

The pyrazole ring’s electron-rich nitrogen atoms facilitate electrophilic substitution:

  • Reagents : Halogens (Cl₂, Br₂) in acetic acid or nitration mixtures (HNO₃/H₂SO₄).

  • Products : Halogenated or nitro-substituted derivatives at the pyrazole C-4 position .

Table 2: Substitution Reactions

Reaction TypeReagentPosition ModifiedProduct ApplicationSource
BrominationBr₂ (AcOH)C-4Precursor for anticancer agents
NitrationHNO₃/H₂SO₄C-4Explosives research

Condensation with Nucleophiles

The ketone reacts with nitrogen nucleophiles to form imines or oximes:

  • Example : Reaction with hydroxylamine (NH₂OH) yields 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone oxime .

  • Conditions : Ethanol solvent, reflux (80°C), confirmed by IR absorption at 1600 cm⁻¹ (C=N stretch) .

Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 5.35 (s, -CH₂), δ 7.60–8.15 (m, aromatic protons) .

  • Mass Spec : [M+H]⁺ observed at m/z 260.1390 (theoretical 260.1399) .

Comparative Reactivity Insights

Pyrazole derivatives’ reactivity trends highlight:

  • Steric Effects : The propyl group at N-1 hinders electrophilic substitution at C-4 compared to smaller alkyl groups .

  • Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) deactivate the ring toward further substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The compound may also interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethanone derivatives, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Comparisons of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone and Analogs
Compound Name Molecular Formula Heterocyclic Core Substituents Key Properties/Applications
This compound C₉H₁₄N₂O Pyrazole 5-methyl, 1-propyl, 3-ethanone Lipophilic; potential for drug design
JWH-250 (Indole-based) C₂₂H₂₅NO₂ Indole 1-pentyl, 3-ethanone, 2-methoxyphenyl Synthetic cannabinoid; analyzed via GC-FTIR
1-(5-Amino-1H-pyrazol-3-yl)ethanone hydrochloride C₅H₇N₃O·HCl Pyrazole 5-amino, 3-ethanone Hydrochloride salt; enhanced solubility
1-(3-Propyl-1H-pyrrol-2-yl)ethanone C₉H₁₃NO Pyrrole 3-propyl, 2-ethanone Reduced aromaticity vs. pyrazole
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Varies (e.g., C₁₄H₁₆N₆O) Tetrazole 5-ethanone, 2-piperidine High nitrogen content; antimicrobial applications
1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone) C₈H₇ClO Benzene 2-chloro, acetyl Electrophilic; precursor in organic synthesis

Heterocyclic Core Influence

  • Pyrazole vs. Indole (JWH Series): Pyrazoles (e.g., the target compound) exhibit two adjacent nitrogen atoms, enabling strong dipole interactions and metabolic stability. In contrast, indole-based JWH compounds (e.g., JWH-250) feature a fused benzene-pyrrole system, enhancing π-π stacking and receptor binding affinity, as seen in synthetic cannabinoids .
  • Pyrazole vs. Tetrazole: Tetrazole derivatives () contain four nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
  • Pyrazole vs. Pyrrole :
    Pyrrole () has one nitrogen atom, leading to weaker basicity and altered electronic properties compared to pyrazole. The target compound’s pyrazole core may offer better stability in acidic environments .

Substituent Effects

  • Alkyl vs. Aryl Groups :
    The target compound’s 1-propyl and 5-methyl groups enhance lipophilicity, favoring membrane permeability. In contrast, JWH-250’s methoxyphenyl group increases aromatic surface area, impacting receptor selectivity .
  • Amino vs. Methyl Substituents: The 5-amino substituent in ’s compound improves water solubility (as a hydrochloride salt), whereas the target’s 5-methyl group prioritizes metabolic resistance .
  • Chloro vs. Heterocyclic Systems: 1-(2-Chlorophenyl)ethanone () lacks a heterocycle, making it less polar but more reactive in electrophilic substitutions due to the electron-withdrawing chloro group .

Biological Activity

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone, a derivative of pyrazole, is gaining attention for its diverse biological activities. Pyrazole compounds are known for their therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

The synthesis typically involves the reaction of appropriate hydrazines with ketones or aldehydes to form the pyrazole ring, followed by further modifications to achieve the desired substituents.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a carrageenan-induced paw edema model, certain derivatives achieved over 80% inhibition, comparable to standard anti-inflammatory drugs like diclofenac .

Compound% Inhibition (Carrageenan Model)Reference
This compound84.2%
Diclofenac86.7%

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies show that compounds with similar structures to this compound exhibited activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)Reference
E. coli0.0039
Staphylococcus aureus0.025

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related pyrazole compounds on cancer cell lines. For example, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, indicating potential for further development in cancer therapy . The mechanism of action involved induction of apoptosis in cancer cells.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives tested for their biological activities. Among them, compounds with modifications at the pyrazole ring demonstrated enhanced anti-inflammatory and anticancer activities compared to their predecessors .

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